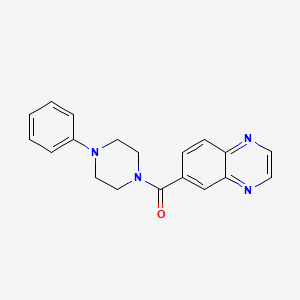

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone

Description

Properties

IUPAC Name |

(4-phenylpiperazin-1-yl)-quinoxalin-6-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-19(15-6-7-17-18(14-15)21-9-8-20-17)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTOUSXRSANDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718109 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone typically involves the condensation of 4-phenylpiperazine with quinoxaline derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the phenylpiperazine or quinoxaline moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to act as a 5-HT3 receptor antagonist, which can influence neurotransmitter release and modulate various physiological processes. This mechanism is particularly relevant in the context of its potential antidepressant and anxiolytic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone with structurally and functionally related compounds:

Key Observations:

Positional Isomerism: The substitution position on the quinoxaline ring (6- vs. 2-) significantly impacts biological activity. For example, (4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) exhibits 5-HT₃ receptor antagonism and antidepressant effects , whereas the 6-substituted analog’s activity remains inferred but structurally analogous .

Heterocyclic Core: Replacing quinoxaline with quinoline (as in PA001) introduces MAO-B inhibitory activity, likely due to enhanced lipophilicity and π-stacking interactions with the enzyme’s flavin cofactor .

Substituent Effects: The chloro-fluorophenyl group in (2-Chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone increases molecular weight (318.78 Da) and logP (3.34), suggesting higher lipophilicity compared to the quinoxaline-based target compound .

Piperazine vs.

Research Findings and Pharmacological Insights

- Antidepressant Potential: (4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) demonstrated dose-dependent antidepressant-like effects in rodent models, likely via 5-HT₃ receptor modulation . The 6-substituted analog may share this mechanism but requires empirical validation.

- Enzyme Inhibition: PA001’s MAO-B inhibition (IC₅₀ < 1 µM) highlights the importance of the quinoline scaffold and methoxy substituent in enhancing binding affinity and metabolic stability .

- Structural Flexibility: Piperazine-linked methanones exhibit tunable physicochemical properties. For instance, logP values range from 3.34 (chloro-fluorophenyl analog) to lower values for polar quinoxaline derivatives, influencing blood-brain barrier permeability .

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require rigorous drying to avoid hydrolysis .

- Temperature : Reflux conditions (80–120°C) are often necessary for efficient coupling .

- Catalysts : Use of base catalysts (e.g., triethylamine) to deprotonate intermediates and drive the reaction .

How can the structural integrity of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone be confirmed?

Basic Research Question

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₉N₄O⁺: m/z 331.1558) .

- X-ray Crystallography : Resolve spatial arrangement, especially for chiral centers or conformational isomers .

What are the key physicochemical properties affecting its solubility and stability?

Basic Research Question

Key properties include:

| Property | Method | Typical Data | Reference |

|---|---|---|---|

| LogP | HPLC (C18 column, MeOH/H₂O gradient) | ~2.8 (indicating moderate lipophilicity) | |

| Solubility | Shake-flask method (pH 7.4 buffer) | <0.1 mg/mL (poor aqueous solubility) | |

| Thermal Stability | DSC/TGA | Decomposition onset: ~220°C |

Q. Stability Considerations :

- Light Sensitivity : Store in amber vials under inert gas to prevent photodegradation .

- pH Sensitivity : Unstable in strongly acidic/basic conditions; neutral buffers recommended for biological assays .

What strategies can resolve discrepancies in biological activity data across different assays?

Advanced Research Question

Contradictory results (e.g., varying IC₅₀ values) may arise from assay conditions or target promiscuity. Mitigation strategies:

- Orthogonal Assays : Validate binding using SPR (surface plasmon resonance) and cellular functional assays (e.g., cAMP modulation for GPCR targets) .

- Buffer Optimization : Standardize ionic strength/pH to minimize false positives/negatives .

- Control Compounds : Include known agonists/antagonists (e.g., 5-HT₆ receptor ligands) to calibrate assay systems .

How can computational methods aid in predicting its pharmacological targets?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to screen against receptor libraries (e.g., serotonin receptors, kinases) .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with quinoxaline N-atoms) .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories to evaluate ligand-receptor dynamics) .

Validation : Cross-check predictions with experimental data (e.g., SPR binding kinetics) .

What experimental designs are optimal for assessing metabolic stability in preclinical models?

Advanced Research Question

- In Vitro Models :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.